Cas no 1806920-50-2 (3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride)

3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride
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- インチ: 1S/C6H2BrClF2N2O4S/c7-4-2(5(9)10)1-3(17(8,15)16)11-6(4)12(13)14/h1,5H
- InChIKey: IOQILQBZUPNRGN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([N+](=O)[O-])N=C(C=C1C(F)F)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 398
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 101
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055220-500mg |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |
1806920-50-2 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029055220-1g |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |
1806920-50-2 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
Alichem | A029055220-250mg |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |
1806920-50-2 | 97% | 250mg |
$960.00 | 2022-03-31 |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chlorideに関する追加情報
Introduction to 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride (CAS No. 1806920-50-2)
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride (CAS No. 1806920-50-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its bromo, difluoromethyl, nitro, and sulfonyl chloride functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.
The sulfonyl chloride moiety in this compound is a key reagent in organic synthesis, facilitating the introduction of sulfonamide derivatives, which are widely recognized for their pharmacological properties. The presence of both bromo and difluoromethyl substituents enhances its utility in further functionalization, allowing chemists to tailor the molecule for specific biological activities. This makes 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride an indispensable tool in medicinal chemistry.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for cancer and inflammatory diseases. The nitro group in this compound can be reduced to an amine, enabling the formation of potent bioisosteres that mimic natural amino acids. Such modifications have been shown to improve drug solubility and metabolic stability, critical factors for successful drug development. Furthermore, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a preferred moiety in drug design.
Recent studies have highlighted the potential of 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the sulfonyl chloride group, researchers have been able to develop novel inhibitors that selectively target specific kinases. These inhibitors have shown promise in preclinical studies, demonstrating efficacy in reducing tumor growth and inflammation.
The agrochemical industry has also benefited from the versatility of this compound. Sulfonyl chlorides are widely used in the synthesis of herbicides and pesticides due to their ability to form stable derivatives with biological activity. The bromo and difluoromethyl groups provide additional handles for further derivatization, allowing chemists to optimize the biological activity and environmental safety of these compounds. This has led to the development of more effective and environmentally friendly agrochemicals.
The synthetic pathways involving 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride are diverse and well-documented. The compound can be easily modified through nucleophilic substitution reactions, cross-coupling reactions, and reduction processes. These reactions enable the introduction of a wide range of functional groups, making it a valuable building block for synthetic chemists. The ability to efficiently modify this compound has led to numerous patents and publications in scientific journals.
One notable application of this compound is in the synthesis of antiviral agents. The structural motifs present in 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride are similar to those found in known antiviral drugs. By incorporating this compound into drug candidates, researchers have been able to develop novel molecules with enhanced antiviral activity. These efforts have been particularly important in light of emerging viral threats that require rapid development of new treatments.
The use of computational chemistry has further accelerated the development of new derivatives from 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride. Molecular modeling techniques allow researchers to predict the biological activity of potential derivatives before they are synthesized experimentally. This approach has significantly reduced the time and cost associated with drug discovery by identifying promising candidates early in the process.
In conclusion, 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride (CAS No. 1806920-50-2) is a multifaceted compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into this compound continues to uncover new possibilities for its use in drug development and beyond.
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